REACTION_CXSMILES
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[CH3:1][C:2]1[C:6]2[CH:7]=[CH:8][C:9]([OH:11])=[CH:10][C:5]=2[O:4][N:3]=1.[CH2:12]1N2CN3CN(C2)CN1C3.Cl.[C:23](O)(=[O:25])C>>[CH3:12][O:11][C:9]1[CH:8]=[CH:7][C:6]2[C:2]([CH3:1])=[N:3][O:4][C:5]=2[C:10]=1[CH:23]=[O:25]
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Name
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Quantity
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1.125 g
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Type
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reactant
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Smiles
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CC1=NOC2=C1C=CC(=C2)O
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Name
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Quantity
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4.5 g
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Type
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reactant
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Smiles
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C1N2CN3CN1CN(C2)C3
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Name
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Quantity
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22.5 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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Quantity
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20 mL
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Type
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reactant
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated over a steam-bath for 6 h
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Duration
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6 h
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Type
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CUSTOM
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Details
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The solid obtained on dilution of the reaction mixture
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Type
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FILTRATION
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Details
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was filtered
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Type
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CUSTOM
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Details
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recrystallised from aq. MeOH
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Reaction Time |
30 min |
Name
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Type
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product
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Smiles
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COC1=C(C2=C(C(=NO2)C)C=C1)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |